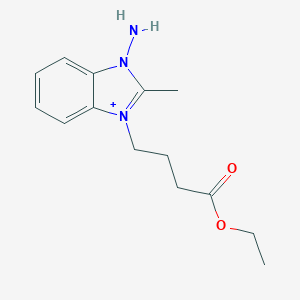![molecular formula C21H18ClN3O3S B280643 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one, also known as SB-269970, is a selective 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline. Since then, it has been extensively studied for its potential therapeutic applications in various fields.
Wirkmechanismus
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one acts as a selective antagonist at the 5-HT7 receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. The 5-HT7 receptor is involved in a variety of physiological processes, including circadian rhythm, thermoregulation, and memory consolidation. By blocking the 5-HT7 receptor, 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one modulates the activity of the serotonergic system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, in certain brain regions. It has also been shown to modulate the activity of various signaling pathways, including the cAMP-PKA pathway and the ERK1/2 pathway. In addition, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one is its selectivity for the 5-HT7 receptor. This allows for more precise modulation of the serotonergic system, which may lead to fewer side effects compared to non-selective serotonin modulators. However, one limitation of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one is its relatively low potency, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and cognitive impairment. Another area of interest is its potential use as a tool for studying the role of the serotonergic system in various physiological processes. Finally, there is interest in developing more potent and selective 5-HT7 receptor antagonists based on the structure of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one.
Synthesemethoden
The synthesis of 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one involves a multi-step process. The starting material is 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde. This compound is then reacted with 2-chlorophenylpiperazine to form the key intermediate, which is subsequently sulfonated and cyclized to yield 6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects in animal models. In addition, it has been investigated as a potential treatment for various neurological disorders, including schizophrenia, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H18ClN3O3S |
|---|---|
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
6-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-6-1-2-7-18(16)24-10-12-25(13-11-24)29(27,28)19-9-8-17-20-14(19)4-3-5-15(20)21(26)23-17/h1-9H,10-13H2,(H,23,26) |
InChI-Schlüssel |
FEGJADGZXVQMJF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280563.png)
![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(2-Furoyl)-1-piperazinyl]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280565.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)
![3-(2-Methoxyethyl) 5-[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280576.png)
![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)

